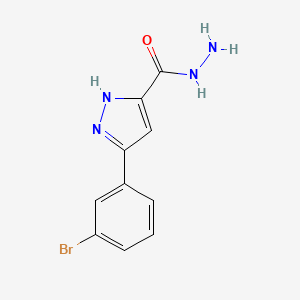![molecular formula C7H8IN3O B6163989 (7S)-3-iodo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1639901-75-9](/img/new.no-structure.jpg)
(7S)-3-iodo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7S)-3-iodo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-3-iodo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. One common method includes the iodination of a precursor pyrazolo[1,5-a]pyrazine compound. The reaction conditions often require the use of iodine or an iodine donor in the presence of a suitable catalyst and solvent. The reaction is usually carried out under controlled temperature and pressure to ensure the selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(7S)-3-iodo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the iodine atom.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a base and under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyrazine oxides, while reduction can lead to deiodinated derivatives. Substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrazines with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (7S)-3-iodo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its applications in material science are being explored for creating advanced functional materials.
Mechanism of Action
The mechanism of action of (7S)-3-iodo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-iodo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one: Lacks the stereochemistry at the 7-position.
7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one: Lacks the iodine atom.
3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one: Lacks the methyl group at the 7-position.
Uniqueness
The uniqueness of (7S)-3-iodo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1639901-75-9 |
|---|---|
Molecular Formula |
C7H8IN3O |
Molecular Weight |
277.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



